3-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
CAS No.: 1379844-78-6
Cat. No.: VC6094817
Molecular Formula: C23H19BrN2O4
Molecular Weight: 467.319
* For research use only. Not for human or veterinary use.
![3-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid - 1379844-78-6](/images/structure/VC6094817.png)
Specification
CAS No. | 1379844-78-6 |
---|---|
Molecular Formula | C23H19BrN2O4 |
Molecular Weight | 467.319 |
IUPAC Name | 3-(5-bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C23H19BrN2O4/c24-15-9-14(11-25-12-15)10-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11-12,20-21H,10,13H2,(H,26,29)(H,27,28) |
Standard InChI Key | NSKOYYOKRCZYHQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CN=C4)Br)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(5-Bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (IUPAC name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-bromopyridin-3-yl)propanoic acid) features a stereogenic center at the C2 position of the propanoic acid chain. The Fmoc group protects the α-amino functionality, while the 5-bromopyridin-3-yl substituent introduces aromaticity and halogen-mediated reactivity. Key structural attributes include:
The stereochemistry at C2 is critical for its application in enantioselective synthesis, with the (S)-enantiomer being the biologically relevant configuration in most peptide systems .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential protection, coupling, and deprotection steps:
-
Amino Protection: The α-amino group of 3-(5-bromopyridin-3-yl)-alanine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ in dioxane/water).
-
Carboxylic Acid Activation: The propanoic acid moiety is activated as a pentafluorophenyl ester for subsequent peptide coupling .
-
Purification: Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .
Yield optimization studies indicate that maintaining anhydrous conditions during Fmoc protection improves yields by 15–20% compared to aqueous methods.
Scalability and Industrial Relevance
Bench-scale syntheses report gram-scale production with >85% purity post-purification . Industrial-scale manufacturing remains limited due to the compound’s niche applications, though contract research organizations (CROs) offer custom synthesis services at milligram-to-kilogram scales.
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO, THF); sparingly soluble in water (<0.1 mg/mL at 25°C).
-
Stability: Stable under inert atmospheres at −20°C for >2 years. The Fmoc group is base-labile, requiring neutral to mildly acidic storage conditions (pH 4–7) .
Crystallographic Data
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The compound’s primary application lies in SPPS, where it serves as a protected building block:
-
Coupling Efficiency: Activated esters (e.g., HATU/DIPEA) achieve >95% coupling yields in model peptides.
-
Orthogonal Deprotection: The Fmoc group is removed using 20% piperidine in DMF, leaving other functional groups intact .
Pharmaceutical Intermediates
The 5-bromopyridine moiety enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) for introducing pharmacophores. Notable examples include:
-
Kinase Inhibitors: Incorporation into ATP-binding site-targeting scaffolds .
-
PROTACs: Serves as a linker component in proteolysis-targeting chimeras .
Comparative Analysis with Structural Analogs
The pyridine derivative exhibits superior metallation kinetics in cross-coupling reactions compared to phenyl analogs .
Emerging Research Directions
Bioconjugation Chemistry
Recent studies exploit the bromopyridine moiety for site-specific protein labeling via SNAr reactions with cysteine thiols . This application positions the compound as a valuable tool in antibody-drug conjugate (ADC) development.
Computational Modeling
Molecular dynamics simulations predict favorable binding to PD-L1 (programmed death-ligand 1), suggesting potential in immunotherapy. Experimental validation remains pending .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume